
1-(1,1-Dioxidothietan-3-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dioxidothietan-3-yl)thiourea is a compound that belongs to the class of thioureas, which are organosulfur compounds characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms. This compound is notable for its unique structure, which includes a thietane ring (a four-membered ring containing sulfur) that is oxidized to form a dioxothietane. The presence of both the thiourea and dioxothietane moieties in a single molecule imparts distinctive chemical and biological properties.
Méthodes De Préparation
The synthesis of 1-(1,1-Dioxidothietan-3-yl)thiourea can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of 3-mercaptoalkyl halides or sulfonates with thiourea. This reaction typically proceeds under mild conditions and can be carried out in aqueous or organic solvents. Another method involves the cyclization of 1,3-dihaloalkanes with sodium sulfide, followed by oxidation to form the dioxothietane ring .
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents, as well as the optimization of reaction parameters, are crucial for achieving efficient and cost-effective production.
Analyse Des Réactions Chimiques
1-(1,1-Dioxidothietan-3-yl)thiourea undergoes a variety of chemical reactions, including:
Oxidation: The thietane ring can be further oxidized to form sulfone derivatives.
Reduction: The thiocarbonyl group can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form various substituted thioureas.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(1,1-Dioxidothietan-3-yl)thiourea has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing heterocycles and other complex organic molecules.
Biology: The compound exhibits various biological activities, including antibacterial, antioxidant, and anticancer properties. It is used in the development of new pharmaceuticals and as a tool for studying biological processes.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anticancer and antimicrobial agent.
Mécanisme D'action
The mechanism of action of 1-(1,1-Dioxidothietan-3-yl)thiourea involves its interaction with various molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The dioxothietane ring can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. These interactions can lead to the inhibition of key cellular pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
1-(1,1-Dioxidothietan-3-yl)thiourea can be compared with other thiourea derivatives and dioxothietane-containing compounds. Similar compounds include:
1-(1,1-Dioxidothietan-3-yl)-1H-imidazoles: These compounds share the dioxothietane ring but differ in their nitrogen-containing heterocyclic moiety.
1-(1,1-Dioxidothietan-3-yl)-1H-benzimidazoles: These compounds also contain the dioxothietane ring but have a benzimidazole structure.
The uniqueness of this compound lies in its combination of the thiourea and dioxothietane functionalities, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C4H8N2O2S2 |
|---|---|
Poids moléculaire |
180.3 g/mol |
Nom IUPAC |
(1,1-dioxothietan-3-yl)thiourea |
InChI |
InChI=1S/C4H8N2O2S2/c5-4(9)6-3-1-10(7,8)2-3/h3H,1-2H2,(H3,5,6,9) |
Clé InChI |
PXJLEBWPBMXAIN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


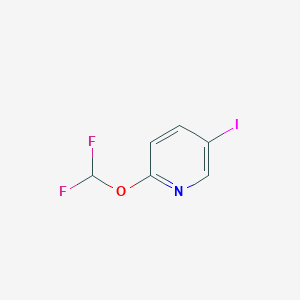
![4-Amino-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13016377.png)

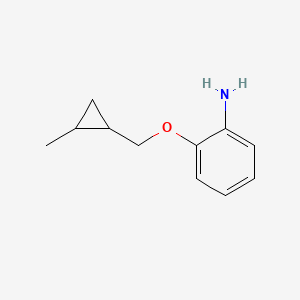
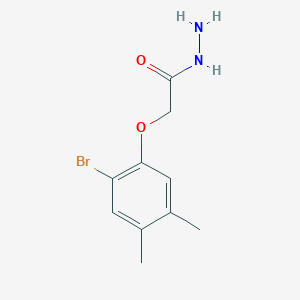
![N,4'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13016394.png)
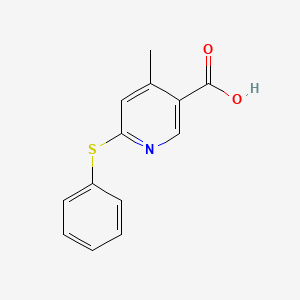

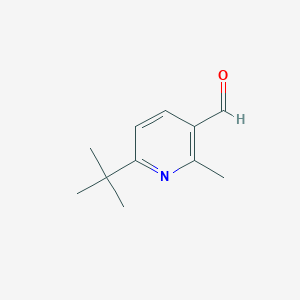
![N-cyclopropylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13016417.png)
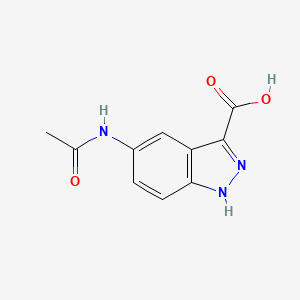
![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B13016439.png)


